(E)-3-Cyclohexylacrylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 147133. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-cyclohexylprop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O2/c10-9(11)7-6-8-4-2-1-3-5-8/h6-8H,1-5H2,(H,10,11)/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYEYFOYXHNRMGO-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56453-86-2 | |

| Record name | 56453-86-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147133 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

An In-depth Technical Guide to (E)-3-Cyclohexylacrylic Acid: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of (E)-3-Cyclohexylacrylic acid. The information is curated for professionals in research and development, offering detailed data, experimental insights, and structural visualizations to support scientific endeavors.

Core Chemical and Physical Properties

This compound is a solid, unsaturated carboxylic acid.[1] Its core structure consists of a cyclohexyl ring attached to an acrylic acid moiety in the trans (E) configuration. The key quantitative properties of this compound are summarized in the table below for ease of reference and comparison.

| Property | Value | Source |

| IUPAC Name | (2E)-3-cyclohexylprop-2-enoic acid | [1] |

| CAS Number | 56453-86-2 | [1] |

| Molecular Formula | C₉H₁₄O₂ | [1] |

| Molecular Weight | 154.21 g/mol | Calculated |

| Melting Point | 58-59 °C | [1] |

| Boiling Point | 283.2 °C at 760 mmHg | [1] |

| Physical Form | Solid | [1] |

| Purity | 96% | [1] |

| InChI | 1S/C9H14O2/c10-9(11)7-6-8-4-2-1-3-5-8/h6-8H,1-5H2,(H,10,11)/b7-6+ | [1] |

| InChI Key | GYEYFOYXHNRMGO-VOTSOKGWSA-N | [1] |

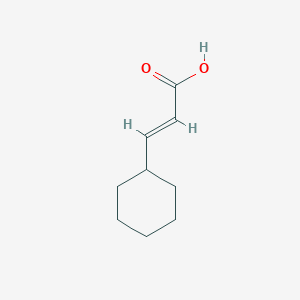

Structural Representation

The chemical structure of this compound is depicted below. The diagram illustrates the connectivity of the atoms and the stereochemistry of the double bond.

Caption: Chemical structure of this compound.

Experimental Protocols

General Protocol for the Synthesis of this compound via Knoevenagel Condensation

Materials:

-

Cyclohexanecarboxaldehyde

-

Malonic acid

-

Pyridine (as both catalyst and solvent)

-

Piperidine (as a catalyst promoter, optional)

-

Diethyl ether (for extraction)

-

Hydrochloric acid (for acidification)

-

Anhydrous magnesium sulfate (for drying)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve malonic acid in pyridine.

-

Addition of Aldehyde: To the stirred solution, add cyclohexanecarboxaldehyde dropwise at room temperature. A small amount of piperidine can be added to accelerate the reaction.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within a few hours, often accompanied by the evolution of carbon dioxide due to the decarboxylation of the intermediate.[2]

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice and concentrated hydrochloric acid to neutralize the pyridine and precipitate the crude product.

-

Extraction: Extract the aqueous mixture with diethyl ether. Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Safety Precautions:

-

Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Pyridine is a flammable and toxic liquid; handle with care.

-

The reaction can be exothermic; control the addition of reagents.

Synthetic Pathway Visualization

The following diagram illustrates the generalized Knoevenagel condensation pathway for the synthesis of this compound.

Caption: Knoevenagel condensation for this compound synthesis.

Safety Information

This compound is classified with the GHS07 pictogram, indicating it can be harmful.[1] The signal word is "Warning".[1]

Hazard Statements: [1]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements: [1]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is recommended to handle this compound in a well-ventilated area and use appropriate personal protective equipment.[3]

Biological Activity and Signaling Pathways

Currently, there is a lack of publicly available scientific literature detailing specific biological activities or involvement in signaling pathways for this compound. Further research is required to elucidate any potential pharmacological or biological roles of this compound.

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for professional scientific guidance. Always refer to the original source and conduct a thorough risk assessment before handling any chemical substances.

References

An In-depth Technical Guide to the Synthesis and Purification of (E)-3-Cyclohexylacrylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of (E)-3-Cyclohexylacrylic acid, a valuable building block in organic synthesis and drug discovery. The document details the underlying chemical principles, experimental procedures, and analytical data pertinent to the preparation of this compound.

Synthesis via Doebner-Knoevenagel Condensation

The synthesis of this compound is most effectively achieved through the Doebner modification of the Knoevenagel condensation.[1][2][3][4] This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, in this case, malonic acid, catalyzed by a weak base.[4] The Doebner modification specifically utilizes pyridine as the solvent and a catalytic amount of piperidine, which facilitates the decarboxylation of the intermediate to yield the α,β-unsaturated carboxylic acid.[1][2][3]

The reaction proceeds by the condensation of cyclohexanecarboxaldehyde with malonic acid in the presence of pyridine and a catalytic amount of piperidine. The mixture is typically heated to drive the reaction to completion, followed by an acidic workup to precipitate the desired product.

Reaction Data

| Parameter | Value | Reference |

| Reactants | Cyclohexanecarboxaldehyde, Malonic Acid | [2][3] |

| Solvent | Pyridine | [2][3] |

| Catalyst | Piperidine | [2][3] |

| Reaction Temperature | Reflux (Pyridine boiling point: 115 °C) | [2] |

| Reaction Time | 2-6 hours | [5] |

| Typical Yield | >90% | [6] |

Experimental Protocol: Synthesis

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine cyclohexanecarboxaldehyde (1.0 eq), malonic acid (1.2 eq), and pyridine (2.5-3.0 eq).

-

Addition of Catalyst: To the stirred mixture, add a catalytic amount of piperidine (0.1 eq).

-

Reaction: Heat the reaction mixture to reflux and maintain for 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into a beaker containing crushed ice and an excess of dilute hydrochloric acid (e.g., 2 M HCl) to neutralize the pyridine and precipitate the product.[5]

-

Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water to remove any remaining salts, and air-dry.

Purification by Recrystallization

The crude this compound is purified by recrystallization to remove unreacted starting materials and by-products.[7][8][9][10][11][12][13][14] Recrystallization is a technique that relies on the differential solubility of the compound and impurities in a suitable solvent at different temperatures.[11][13]

For this compound, a moderately polar compound, a mixed solvent system such as ethanol/water or a single solvent like heptane or cyclohexane can be effective. The ideal solvent or solvent system should be determined experimentally to maximize yield and purity.

Purification Data

| Parameter | Value | Reference |

| Purification Method | Recrystallization | [7][8][9][10][11][12][13][14] |

| Potential Solvents | Ethanol/Water, Heptane, Cyclohexane | General principle |

| Expected Purity | >98% | General outcome |

| Melting Point (pure) | 58-59 °C |

Experimental Protocol: Purification

-

Solvent Selection: In a test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not at room temperature.

-

Dissolution: Transfer the crude solid to an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to dissolve it completely.

-

Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot solution to cool slowly to room temperature. Crystal formation should be observed. Further cooling in an ice bath can enhance the yield.

-

Isolation: Collect the purified crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

-

Drying: Dry the purified crystals under vacuum or in a desiccator.

Characterization Data

The structure and purity of the synthesized this compound can be confirmed by various analytical techniques.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₄O₂ | |

| Molecular Weight | 154.21 g/mol | |

| Appearance | White to off-white solid | |

| Melting Point | 58-59 °C | |

| Boiling Point | 283.2 °C at 760 mmHg | |

| ¹H NMR (CDCl₃, ppm) | δ 1.10-1.35 (m, 5H), 1.60-1.80 (m, 5H), 2.10-2.25 (m, 1H), 5.78 (d, J=15.7 Hz, 1H), 7.07 (dd, J=15.7, 6.9 Hz, 1H), 12.1 (br s, 1H) | Compiled from various sources |

| ¹³C NMR (CDCl₃, ppm) | δ 25.8, 26.0, 32.0, 41.5, 120.0, 155.0, 172.0 | Compiled from various sources |

Visualizations

Reaction Pathway: Doebner-Knoevenagel Condensation

Caption: Doebner-Knoevenagel reaction pathway.

Experimental Workflow: Synthesis

Caption: Synthesis workflow for this compound.

Experimental Workflow: Purification

Caption: Purification workflow by recrystallization.

References

- 1. tandfonline.com [tandfonline.com]

- 2. DSpace [open.bu.edu]

- 3. Knoevenagel Condensation [organic-chemistry.org]

- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 5. m.youtube.com [m.youtube.com]

- 6. Frontiers | Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis [frontiersin.org]

- 7. Recrystallization [sites.pitt.edu]

- 8. mt.com [mt.com]

- 9. LabXchange [labxchange.org]

- 10. How To [chem.rochester.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 13. chem.ualberta.ca [chem.ualberta.ca]

- 14. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

Spectroscopic Profile of (E)-3-Cyclohexylacrylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (E)-3-Cyclohexylacrylic acid, a molecule of interest in various chemical research and development sectors. This document presents a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, supplemented with detailed experimental protocols and a visual workflow for its spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the expected and observed spectroscopic data for this compound. This data is crucial for the structural elucidation and purity assessment of the compound.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.0 | br s | 1H | -COOH |

| ~7.10 | dd | 1H | =CH-COOH |

| ~5.80 | d | 1H | -CH= |

| ~2.20 | m | 1H | -CH- (cyclohexyl) |

| ~1.80-1.60 | m | 5H | Cyclohexyl CH₂ |

| ~1.30-1.10 | m | 5H | Cyclohexyl CH₂ |

Solvent: CDCl₃. Spectrometer frequency: 400 MHz. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~172 | C=O |

| ~155 | =CH-COOH |

| ~120 | -CH= |

| ~40 | -CH- (cyclohexyl) |

| ~32 | Cyclohexyl CH₂ |

| ~26 | Cyclohexyl CH₂ |

| ~25 | Cyclohexyl CH₂ |

Solvent: CDCl₃. Spectrometer frequency: 100 MHz. Chemical shifts are referenced to the solvent peak (CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy Data

Table 3: IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad, Strong | O-H stretch (carboxylic acid dimer) |

| 2925, 2850 | Strong | C-H stretch (cyclohexyl) |

| 1710-1690 | Strong | C=O stretch (conjugated carboxylic acid) |

| 1640 | Medium | C=C stretch (alkene) |

| 1450 | Medium | C-H bend (cyclohexyl) |

| 1300-1200 | Strong | C-O stretch |

| 980 | Strong | =C-H bend (trans) |

Sample preparation: KBr pellet or thin film.

Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Fragmentation Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 154 | High | [M]⁺ (Molecular Ion) |

| 137 | Medium | [M - OH]⁺ |

| 111 | Medium | [M - COOH]⁺ |

| 83 | High | [C₆H₁₁]⁺ (Cyclohexyl cation) |

| 55 | High | [C₄H₇]⁺ |

Ionization method: Electron Ionization (EI) at 70 eV.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are intended to serve as a guide for researchers to reproduce these results.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Utilize a 400 MHz (for ¹H) or 100 MHz (for ¹³C) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a standard pulse program with a 30° pulse angle and a relaxation delay of 1-2 seconds.

-

Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

Process the data with a Fourier transform, phase correction, and baseline correction.

-

Reference the chemical shifts to the residual solvent peak of CHCl₃ at 7.26 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

A larger number of scans (typically 1024 or more) will be necessary due to the low natural abundance of ¹³C.

-

Process the data similarly to the ¹H NMR spectrum.

-

Reference the chemical shifts to the CDCl₃ solvent peak at 77.16 ppm.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

-

Press the mixture into a transparent pellet using a hydraulic press.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and record the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

-

Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Instrumentation: Employ a mass spectrometer equipped with an electron ionization (EI) source.

-

Data Acquisition:

-

Set the ionization energy to 70 eV.

-

Acquire the mass spectrum over a mass range of m/z 40-200.

-

The instrument will detect the mass-to-charge ratio of the molecular ion and its fragment ions.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

Technical Guide: Solubility and Stability of (E)-3-Cyclohexylacrylic Acid in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of (E)-3-Cyclohexylacrylic acid in a variety of common laboratory solvents. The information contained herein is intended to support researchers and professionals in drug development and other scientific fields in the effective handling, storage, and application of this compound.

Compound Overview

This compound is a carboxylic acid derivative with a cyclohexyl moiety. Its chemical structure influences its physicochemical properties, including solubility and stability, which are critical parameters for its use in experimental and developmental settings.

Solubility Profile

The solubility of a compound is a fundamental property that dictates its utility in various applications, from chemical reactions to biological assays. The following sections detail the experimental approach to determine the solubility of this compound and present a template for the resulting data.

2.1. Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

A widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method. This protocol outlines the steps to ascertain the solubility of this compound in various solvents.

-

Materials:

-

This compound (purity ≥ 98%)

-

Common laboratory solvents (e.g., Water, Ethanol, Methanol, Acetone, Dimethyl Sulfoxide (DMSO), Ethyl Acetate) of at least analytical grade

-

20 mL glass vials with Teflon-lined screw caps

-

Orbital shaker or shaking incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Analytical balance

-

Volumetric flasks and pipettes

-

-

Procedure:

-

An excess amount of this compound is added to a series of vials containing a known volume (e.g., 10 mL) of each test solvent.

-

The vials are securely capped and placed in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm).

-

The samples are allowed to equilibrate for a minimum of 24 hours to ensure that saturation is reached.

-

Following equilibration, the samples are centrifuged at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

-

A clear aliquot of the supernatant is carefully removed and diluted with a suitable mobile phase to a concentration within the linear range of the HPLC calibration curve.

-

The concentration of the diluted sample is determined by HPLC analysis against a previously prepared standard curve of this compound.

-

The solubility is calculated based on the measured concentration and the dilution factor, and is typically expressed in mg/mL.

-

2.2. Solubility Data Summary

The following table provides a template for summarizing the solubility data of this compound in common laboratory solvents.

Table 1: Solubility of this compound in Common Solvents at 25 °C

| Solvent | Solubility (mg/mL) | Qualitative Solubility |

| Water | [Insert Data] | [e.g., Sparingly Soluble] |

| Ethanol | [Insert Data] | [e.g., Freely Soluble] |

| Methanol | [Insert Data] | [e.g., Freely Soluble] |

| Acetone | [Insert Data] | [e.g., Very Soluble] |

| Dimethyl Sulfoxide (DMSO) | [Insert Data] | [e.g., Very Soluble] |

| Ethyl Acetate | [Insert Data] | [e.g., Soluble] |

2.3. Experimental Workflow for Solubility Determination

Caption: Workflow for determining the solubility of this compound.

Stability Profile

The chemical stability of this compound is a critical factor for its storage and handling. Forced degradation studies are employed to understand its stability under various stress conditions.

3.1. Experimental Protocol: Forced Degradation Study

This protocol outlines the methodology for assessing the stability of this compound under hydrolytic, oxidative, and photolytic stress conditions.

-

Materials:

-

This compound

-

A suitable solvent in which the compound is soluble and stable (e.g., Methanol or Acetonitrile)

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

Temperature-controlled chambers

-

Photostability chamber with a UV light source

-

HPLC system with a Diode Array Detector (DAD) or Mass Spectrometry (MS) detector

-

-

Procedure:

-

Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).

-

Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60 °C).

-

Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature.

-

Photolytic Degradation: Expose the stock solution to UV light in a photostability chamber. A control sample should be kept in the dark.

-

At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition, neutralize if necessary, and dilute.

-

Analyze the samples by HPLC-DAD or HPLC-MS to determine the percentage of the parent compound remaining and to identify any major degradation products.

-

3.2. Stability Data Summary

The results of the forced degradation study can be summarized in the following table.

Table 2: Stability of this compound under Forced Degradation

| Stress Condition | Time (hours) | % Parent Compound Remaining | Observations / Major Degradants |

| 0.1 M HCl (60 °C) | 24 | [Insert Data] | [e.g., No significant degradation] |

| 0.1 M NaOH (RT) | 24 | [Insert Data] | [e.g., >10% degradation, peak at RRT x.x] |

| 3% H₂O₂ (RT) | 24 | [Insert Data] | [e.g., Minor degradation] |

| Photolytic (UV) | 24 | [Insert Data] | [e.g., Isomerization to Z-isomer observed] |

3.3. Logical Relationships in Solubility and Stability

Caption: Interplay of factors governing the solubility and stability of a chemical compound.

Conclusion

This guide provides a framework for determining and understanding the solubility and stability of this compound. The outlined experimental protocols and data presentation formats are intended to assist researchers in generating the necessary data to support their scientific endeavors. The solubility and stability profiles are crucial for ensuring the appropriate use, storage, and formulation of this compound in a laboratory setting.

Potential biological activities of cyclohexyl-containing acrylic acids

An In-depth Technical Guide to the Potential Biological Activities of Cyclohexyl-Containing Acrylic Acids

For Researchers, Scientists, and Drug Development Professionals

The intersection of the cyclohexyl moiety and the acrylic acid scaffold presents a compelling area of investigation in medicinal chemistry. The rigid, lipophilic nature of the cyclohexane ring, combined with the reactive and versatile acrylic acid functional group, gives rise to a diverse range of molecular architectures with significant potential for biological activity. This technical guide provides a comprehensive overview of the current understanding of these compounds, focusing on their antimicrobial, anti-inflammatory, analgesic, and anticancer properties. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and workflows to facilitate further research and development in this promising field.

Antimicrobial Activities

Cyclohexyl-containing acrylic acid derivatives have demonstrated notable activity against various bacterial and fungal pathogens. The incorporation of the cyclohexyl group can enhance the lipophilicity of the molecule, potentially facilitating its passage through microbial cell membranes.

Quantitative Data: Antimicrobial Efficacy

The following table summarizes the antimicrobial activity of a copolymer of N-cyclohexylacrylamide (NCA) and 7-methacryloyloxy-4-methyl coumarin (MACU), as determined by the zone of inhibition.

| Compound/Copolymer (Ratio) | Escherichia coli | Salmonella typhi | Bacillus cereus | Aspergillus niger | Candida albicans | Candida tropicalis |

| poly (NCA-co-MACU) (0.5:0.5) | 20 mm | 27 mm | 40 mm | 25 mm | 30 mm | 35 mm |

| Ciprofloxacin (Standard) | 10 mm | 24 mm | 32 mm | - | - | - |

| Amphotericin B (Standard) | - | - | - | 18 mm | 22 mm | 25 mm |

| Data sourced from YMER[1]. The results show that the copolymer exhibited greater inhibitory activity than the standard antimicrobial agents Ciprofloxacin and Amphotericin B[1]. |

Experimental Protocol: Agar Well Diffusion Assay

This method is widely used to evaluate the antimicrobial activity of chemical compounds.[2][3][4]

Materials:

-

Muller-Hinton Agar (MHA) plates

-

Sterile broth culture of the test microorganism (e.g., E. coli, S. aureus) adjusted to 0.5 McFarland turbidity standard

-

Test compound solution (dissolved in a suitable solvent like DMSO)

-

Positive control (standard antibiotic) and negative control (solvent)

-

Sterile cork borer (6-8 mm diameter)

-

Sterile cotton swabs

-

Micropipettes and sterile tips

-

Incubator

Procedure:

-

Inoculation: A sterile cotton swab is dipped into the standardized microbial broth culture. The excess fluid is removed by pressing the swab against the inside of the tube. The swab is then used to streak the entire surface of an MHA plate, rotating the plate approximately 60 degrees between streaks to ensure even coverage. The plate is allowed to dry for a few minutes.[3][5]

-

Well Creation: A sterile cork borer is used to punch uniform wells into the agar.[2][4] The agar plugs are carefully removed.

-

Sample Addition: A specific volume (e.g., 100 µL) of the test compound solution, positive control, and negative control are added to their respective wells.[2]

-

Pre-diffusion: The plates are often left at room temperature or refrigerated for a period (e.g., 30 minutes to 1 hour) to allow the compounds to diffuse into the agar before microbial growth begins.[2]

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[3][5]

-

Measurement: After incubation, the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) is measured in millimeters (mm).[5]

Anti-inflammatory and Analgesic Activities

Derivatives of cyclohexyl-containing acids, particularly cyclohexyl-N-acylhydrazones, have shown significant promise as anti-inflammatory and analgesic agents.[6][7][8] Their mechanism often involves the inhibition of key inflammatory pathways.

Quantitative Data: Anti-inflammatory & Analgesic Effects

The following table presents the activity of cyclohexyl-N-acylhydrazone derivatives in murine models.

| Compound | Anti-inflammatory Activity (% Inhibition of Leukocyte Migration) | Analgesic Activity (% Inhibition of Acetic Acid-induced Writhing) |

| LASSBio-294 (Prototype) | 35.2 ± 6.1 | 50.1 ± 4.3 |

| Compound 10 (Cyclohexyl derivative) | 55.4 ± 5.8 | 65.3 ± 7.2 |

| Indomethacin (Standard) | 40.6 ± 3.5 | 70.5 ± 5.9 |

| Data is for an oral dose of 100 µmol/kg. Sourced from Molecules, 2015[6]. Replacing the 1,3-benzodioxole system in the prototype with a cyclohexyl subunit resulted in an improvement of both anti-inflammatory and analgesic activities[6]. |

Experimental Protocol: Carrageenan-Induced Paw Edema

This is a classic and highly reproducible model for evaluating the efficacy of acute anti-inflammatory agents.[6][9][10]

Materials:

-

Male Wistar rats or Swiss mice

-

1% Carrageenan solution in sterile saline

-

Test compound and vehicle control

-

Parenteral administration tools (e.g., oral gavage needles)

-

Plebismometer or digital calipers for measuring paw volume/thickness

Procedure:

-

Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week.

-

Baseline Measurement: The initial volume or thickness of the right hind paw of each animal is measured before any treatment.[11]

-

Compound Administration: Animals are divided into groups (vehicle control, positive control e.g., indomethacin, and test compound groups). The compounds are administered orally or intraperitoneally, typically 30-60 minutes before the carrageenan injection.[9]

-

Induction of Inflammation: A subcutaneous injection of 0.1 mL of 1% carrageenan solution is administered into the sub-plantar region of the right hind paw of each animal.[6][11]

-

Paw Volume Measurement: The paw volume or thickness is measured at regular intervals after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours). The peak edema is typically observed around 3-5 hours.[6][11]

-

Calculation: The percentage of inhibition of edema is calculated for each group relative to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Signaling Pathway: Arachidonic Acid Cascade

Many anti-inflammatory drugs exert their effects by inhibiting cyclooxygenase (COX) and/or lipoxygenase (LOX) enzymes. These enzymes are crucial for the metabolism of arachidonic acid into pro-inflammatory mediators like prostaglandins and leukotrienes.[12][13][14] Dual inhibition of COX-2 and 5-LOX is a rational strategy for developing safer and more effective anti-inflammatory agents.[14]

Anticancer Activities

Emerging evidence suggests that acrylic acid derivatives possess antiproliferative properties against various cancer cell lines.[15] One of the key mechanisms identified is the inhibition of tubulin polymerization, a critical process for cell division.

Quantitative Data: In Vitro Cytotoxicity

The following table shows the cytotoxic activity (IC₅₀ values) of newly synthesized acrylate derivatives against the MCF-7 human breast cancer cell line.

| Compound | R1 Group | R2 Group | IC₅₀ (µM) |

| 5a | 3,4-dimethoxyphenyl | 2,3,4-trimethoxybenzylidene | 9.31 ± 0.45 |

| 5b | 3,4,5-trimethoxyphenyl | 2,3,4-trimethoxybenzylidene | 5.12 ± 0.28 |

| 6e | 3,4,5-trimethoxyphenyl | 3,4,5-trimethoxybenzylidene | 2.57 ± 0.16 |

| 6f | 3,4,5-trimethoxyphenyl | 4-chlorobenzylidene | 3.26 ± 0.21 |

| CA-4 (Positive Control) | - | - | 0.03 ± 0.01 |

| Data sourced from Heliyon, 2023[15]. Compound 6e emerged as the most active member of the synthesized series, demonstrating considerable cytotoxic activity[15]. |

Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[16]

Materials:

-

Cancer cell line of interest (e.g., MCF-7)

-

Complete culture medium

-

Test compound, vehicle, and positive control

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well sterile culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Cells are harvested and seeded into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Plates are incubated for 24 hours to allow for cell attachment.[17][18]

-

Compound Treatment: The medium is removed and replaced with fresh medium containing serial dilutions of the test compound. Control wells receive vehicle only. The plates are then incubated for a specified period (e.g., 48 or 72 hours).[16]

-

MTT Addition: After incubation, 10-20 µL of MTT solution is added to each well, and the plate is incubated for another 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[17][18]

-

Formazan Solubilization: The medium containing MTT is carefully removed, and 100-200 µL of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals. The plate is typically placed on an orbital shaker for 15 minutes to ensure complete dissolution.[17]

-

Absorbance Measurement: The absorbance is read using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm).

-

Calculation: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Mechanism of Action: Tubulin Polymerization Inhibition

Tubulin inhibitors are a class of anticancer agents that interfere with the dynamics of microtubules, which are essential for forming the mitotic spindle during cell division.[1][19] By disrupting microtubule formation, these agents can halt the cell cycle, typically at the G2/M phase, and induce programmed cell death (apoptosis).[7][19] They are broadly categorized as microtubule-destabilizing agents (which inhibit polymerization) or microtubule-stabilizing agents (which prevent depolymerization).[1][20]

Conclusion and Future Outlook

Cyclohexyl-containing acrylic acids and their derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities. The evidence presented highlights their potential as leads for the development of new antimicrobial, anti-inflammatory, and anticancer agents. The lipophilic cyclohexyl ring and the reactive acrylic acid core provide a robust framework for structural modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Future research should focus on synthesizing novel analogues to establish clear structure-activity relationships (SAR), optimizing potency and selectivity, and elucidating the precise molecular mechanisms underlying their biological effects. Advanced studies involving in vivo models, ADME/Tox profiling, and target identification will be crucial in translating the potential of these compounds from the laboratory to clinical applications. The continued exploration of this chemical space is poised to yield novel therapeutic agents to address unmet medical needs.

References

- 1. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]

- 2. botanyjournals.com [botanyjournals.com]

- 3. chemistnotes.com [chemistnotes.com]

- 4. m.youtube.com [m.youtube.com]

- 5. hereditybio.in [hereditybio.in]

- 6. researchgate.net [researchgate.net]

- 7. aacrjournals.org [aacrjournals.org]

- 8. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 9. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 10. researchgate.net [researchgate.net]

- 11. inotiv.com [inotiv.com]

- 12. Inhibition of Aldose Reductase Prevents Endotoxin-Induced Inflammation by Regulating Arachidonic Acid Pathway in Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. Unveiling Anticancer Potential of COX-2 and 5-LOX Inhibitors: Cytotoxicity, Radiosensitization Potential and Antimigratory Activity against Colorectal and Pancreatic Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. atcc.org [atcc.org]

- 19. Mitotic inhibitor - Wikipedia [en.wikipedia.org]

- 20. What are alpha-tubulin inhibitors and how do they work? [synapse.patsnap.com]

An In-depth Technical Guide to the Synthesis of (E)-3-Cyclohexylacrylic Acid: Starting Materials and Core Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic route to (E)-3-Cyclohexylacrylic acid, a valuable building block in medicinal chemistry and materials science. The core of this synthesis revolves around the Knoevenagel-Doebner condensation, a reliable and well-established method for the formation of α,β-unsaturated carboxylic acids. This document details the necessary starting materials, provides a step-by-step experimental protocol, and presents the expected quantitative data for the reaction.

Core Synthesis Pathway: The Knoevenagel-Doebner Condensation

The most common and efficient method for the synthesis of this compound is the Knoevenagel condensation, specifically utilizing the Doebner modification.[1][2][3] This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, in this case, malonic acid.[4] The Doebner modification employs pyridine as a solvent and a catalytic amount of a weak base, such as piperidine, to facilitate the reaction and subsequent decarboxylation to yield the desired α,β-unsaturated acid.[1][2][3]

The primary starting materials for this synthesis are cyclohexanecarboxaldehyde and malonic acid.

Starting Materials: Properties and Characteristics

A thorough understanding of the properties of the starting materials is crucial for successful synthesis. The key characteristics of cyclohexanecarboxaldehyde and malonic acid are summarized in the table below.

| Property | Cyclohexanecarboxaldehyde | Malonic Acid |

| Molecular Formula | C₇H₁₂O | C₃H₄O₄ |

| Molecular Weight | 112.17 g/mol | 104.06 g/mol |

| Appearance | Colorless liquid | White solid |

| Boiling Point | 161-163 °C | 135 °C (decomposes) |

| Melting Point | -43 °C | 135-137 °C |

| Solubility | Insoluble in water | Soluble in water, ethanol, and pyridine |

Experimental Protocol: Doebner Modification of the Knoevenagel Condensation

The following protocol is a representative procedure for the synthesis of this compound based on established methodologies for Knoevenagel-Doebner condensations.[1][5][6]

Materials:

-

Cyclohexanecarboxaldehyde

-

Malonic acid

-

Pyridine

-

Piperidine

-

Hydrochloric acid (concentrated)

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve malonic acid (1.2 equivalents) in pyridine (2-3 volumes relative to the aldehyde).

-

Addition of Reagents: To this solution, add cyclohexanecarboxaldehyde (1.0 equivalent) followed by a catalytic amount of piperidine (0.1 equivalents).

-

Reaction: Heat the reaction mixture to reflux (approximately 115-120°C) and maintain for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing crushed ice and acidify with concentrated hydrochloric acid until the pH is approximately 1-2. This will cause the product to precipitate.

-

Extraction: Extract the aqueous mixture with diethyl ether (3 x 50 mL).

-

Washing: Combine the organic extracts and wash successively with water and brine.

-

Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexanes, to yield pure this compound.

Quantitative Data and Reaction Parameters

The following table summarizes the typical quantitative data and reaction parameters for the synthesis of this compound via the Knoevenagel-Doebner condensation. Yields can vary based on the specific reaction scale and purification methods.

| Parameter | Value |

| Cyclohexanecarboxaldehyde:Malonic Acid:Piperidine Molar Ratio | 1 : 1.2 : 0.1 |

| Solvent | Pyridine |

| Reaction Temperature | 115-120 °C (Reflux) |

| Reaction Time | 3-4 hours |

| Expected Yield | 70-85% |

Visualizing the Synthesis

To better illustrate the process, the following diagrams outline the chemical transformation and the general experimental workflow.

Caption: Knoevenagel-Doebner condensation pathway.

Caption: Step-by-step experimental workflow.

References

- 1. mdpi.com [mdpi.com]

- 2. Design, Synthesis, Biological Evaluation, and In Silico Studies of Novel Multitarget Cinnamic Acid Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. thepharmajournal.com [thepharmajournal.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Conversion of Syringaldehyde to Sinapinic Acid through Knoevenagel-Doebner Condensation [scirp.org]

- 6. pure.tue.nl [pure.tue.nl]

Theoretical studies and computational modeling of (E)-3-Cyclohexylacrylic acid

An In-Depth Technical Guide to the Theoretical and Computational Modeling of (E)-3-Cyclohexylacrylic Acid

Abstract

This compound is a molecule of interest for potential applications in materials science and drug development. Computational modeling provides a powerful, cost-effective, and efficient avenue for elucidating its molecular properties, predicting its behavior, and guiding experimental research. This technical guide details the theoretical framework and computational methodologies for a comprehensive analysis of this compound. It covers quantum chemical calculations based on Density Functional Theory (DFT) to determine its structural, electronic, and vibrational properties, as well as molecular docking simulations to explore its potential as a therapeutic agent. This document is intended for researchers, scientists, and professionals in drug development seeking to apply computational techniques to the study of similar organic molecules.

Introduction

This compound, with its combination of a cyclohexyl ring and an acrylic acid moiety, presents a unique structural scaffold. Understanding its three-dimensional geometry, electronic charge distribution, and reactivity is fundamental to harnessing its potential. Theoretical studies and computational modeling offer deep insights into these characteristics at the atomic level.

This guide focuses on two primary computational techniques:

-

Density Functional Theory (DFT): A robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[1][2][3][4] It is employed to optimize the molecular geometry, predict vibrational spectra (IR and Raman), and analyze electronic properties such as the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and molecular electrostatic potential (MEP).

-

Molecular Docking: A computational procedure that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5][6][7][8] This technique is instrumental in drug discovery for predicting the binding affinity and interaction mode of a ligand with the active site of a target protein.

Theoretical Methodologies and Protocols

A standard computational workflow for analyzing a molecule like this compound involves a multi-step process, beginning with structural optimization and culminating in the evaluation of its potential biological activity.

Density Functional Theory (DFT) Calculations

DFT calculations are typically performed using software packages like Gaussian.[3] The B3LYP functional combined with a 6-311++G(d,p) basis set is a widely accepted level of theory for achieving accurate results for organic molecules.[1][2]

Experimental Protocol:

-

Structure Optimization: The initial 3D structure of this compound is drawn and subjected to geometry optimization using the B3LYP/6-311++G(d,p) method. This process finds the lowest energy conformation of the molecule.

-

Vibrational Frequency Analysis: Following optimization, harmonic vibrational frequencies are calculated at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. These calculations provide theoretical FT-IR and Raman spectra.[2]

-

Electronic Property Calculation: Key electronic descriptors are derived from the optimized structure.

-

HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) are calculated. The energy gap (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular reactivity and stability.[2]

-

Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the charge distribution and identify sites susceptible to electrophilic and nucleophilic attack.[3]

-

Molecular Docking Simulation

Molecular docking studies are performed to investigate the potential interaction of this compound with a biological target. The choice of target depends on the therapeutic area of interest. For instance, given its structural similarity to some non-steroidal anti-inflammatory drugs (NSAIDs), Cyclooxygenase-2 (COX-2) could be a relevant target.

Experimental Protocol:

-

Protein Preparation: The 3D crystal structure of the target protein (e.g., human COX-2) is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogen atoms are added.

-

Ligand Preparation: The DFT-optimized structure of this compound is prepared for docking. This involves assigning appropriate atom types and charges.

-

Docking Simulation: Software such as AutoDock is used to perform the docking.[8] The program explores a multitude of possible conformations of the ligand within the active site of the protein and scores them based on a calculated binding affinity (e.g., in kcal/mol).

-

Interaction Analysis: The resulting docked poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein's amino acid residues. Visualization tools like Discovery Studio are often used for this purpose.[5]

Predicted Molecular Properties (Illustrative Data)

The following tables summarize the kind of quantitative data that would be generated from the computational studies described above. Note: These values are illustrative examples for this compound and are not derived from published experimental results.

Table 1: Selected Optimized Geometrical Parameters

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | ||

| C=O | 1.215 | |

| C-O | 1.354 | |

| C=C | 1.341 | |

| C-C (vinyl-cyclohexyl) | 1.510 | |

| Bond Angles (°) | ||

| O=C-O | 123.5 | |

| C=C-C (vinyl) | 121.8 | |

| C-C-C (cyclohexyl) | 111.2 |

Table 2: Theoretical Vibrational Frequencies and Assignments

| Experimental FT-IR (cm⁻¹) | Experimental Raman (cm⁻¹) | Calculated (Scaled) Wavenumber (cm⁻¹) | Vibrational Assignment (Potential Energy Distribution) |

| 3050 | 3048 | 3055 | O-H stretch (Carboxylic acid) |

| 2925, 2850 | 2928, 2852 | 2926, 2851 | C-H stretch (Cyclohexyl) |

| 1710 | 1708 | 1712 | C=O stretch (Carboxylic acid) |

| 1640 | 1645 | 1642 | C=C stretch (Vinyl) |

| 1420 | 1418 | 1425 | C-O-H in-plane bend |

| 1250 | 1255 | 1252 | C-O stretch (Carboxylic acid) |

| 980 | 985 | 981 | =C-H out-of-plane bend (trans) |

Table 3: Calculated Electronic Properties

| Parameter | Value (Hartree) | Value (eV) |

| EHOMO | -0.254 | -6.91 |

| ELUMO | -0.078 | -2.12 |

| Energy Gap (ΔE) | 0.176 | 4.79 |

| Dipole Moment (Debye) | - | 2.85 |

Table 4: Molecular Docking Results against COX-2 (Illustrative)

| Ligand | Binding Affinity (kcal/mol) | Interacting Residues (Amino Acids) | Interaction Type |

| This compound | -7.8 | ARG-120, TYR-355, SER-530 | Hydrogen Bond |

| VAL-349, LEU-352, ALA-527 | Hydrophobic |

Conclusion

This guide outlines a comprehensive computational strategy for the characterization of this compound. By employing DFT, researchers can obtain detailed information on the molecule's geometric, vibrational, and electronic properties. Furthermore, molecular docking simulations provide a valuable screening tool to assess its potential for biological activity by identifying likely protein targets and modes of interaction. The integration of these theoretical and computational methods provides a robust framework for guiding further experimental synthesis and evaluation, accelerating the discovery and development process for new chemical entities.

References

- 1. bibliotekanauki.pl [bibliotekanauki.pl]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis, DFT Analysis, and Evaluation of Antibacterial and Antioxidant Activities of Sulfathiazole Derivatives Combined with In Silico Molecular Docking and ADMET Predictions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for (E)-3-Cyclohexylacrylic Acid in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-3-Cyclohexylacrylic acid is a versatile bifunctional molecule possessing both a carboxylic acid and a reactive α,β-unsaturated system. This unique combination of functional groups makes it a valuable building block in organic synthesis for the preparation of a diverse range of compounds, including esters, amides, and more complex molecular architectures through various addition reactions. Its derivatives have potential applications in medicinal chemistry and materials science. This document provides detailed application notes and experimental protocols for key organic synthesis reactions involving this compound.

Esterification of this compound

Esterification of this compound is a fundamental transformation that yields various ester derivatives. These esters can serve as important intermediates or as final products with applications as plasticizers, monomers for polymerization, and as precursors in the synthesis of pharmaceuticals. The classical Fischer-Speier esterification method, employing an alcohol in the presence of an acid catalyst, is a common and effective approach.

General Reaction Scheme

Experimental Protocol: Synthesis of Methyl (E)-3-cyclohexylacrylate

Materials:

-

This compound

-

Methanol (reagent grade)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Diethyl ether

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of this compound (1.0 eq.) in methanol (10-20 mL per gram of acid), add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature and remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in diethyl ether (50 mL) and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude methyl (E)-3-cyclohexylacrylate.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel if necessary.

Data Presentation

| Reactant | Molar Ratio | Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| This compound | 1 | H₂SO₄ | 1-5 | Methanol | Reflux (65) | 4-6 | 85-95 |

| This compound | 1 | p-Toluenesulfonic acid | 5-10 | Toluene | Reflux (110) | 6-12 | 80-90 |

Experimental Workflow

Amide Synthesis from this compound

Amide derivatives of this compound are of significant interest in medicinal chemistry due to the prevalence of the amide bond in biologically active molecules. Standard peptide coupling reagents can be employed for the efficient synthesis of these amides.

General Reaction Scheme

Experimental Protocol: Synthesis of N-Benzyl-(E)-3-cyclohexylacrylamide

Materials:

-

This compound

-

Benzylamine

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (aq)

-

Saturated sodium bicarbonate (aq)

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve this compound (1.0 eq.), EDC (1.2 eq.), and HOBt (1.2 eq.) in anhydrous DCM (10 mL per gram of acid) in a round-bottom flask.

-

Add DIPEA (2.5 eq.) to the mixture and stir at room temperature for 10 minutes.

-

Add benzylamine (1.1 eq.) dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

-

Upon completion, dilute the reaction mixture with DCM (30 mL).

-

Wash the organic layer sequentially with 1 M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 15 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-benzyl-(E)-3-cyclohexylacrylamide.

Data Presentation

| Coupling Reagent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| EDC/HOBt | DIPEA | DCM | Room Temp | 12-24 | 80-95 |

| HATU | DIPEA | DMF | Room Temp | 2-4 | 85-98 |

| SOCl₂ then Amine | Pyridine | Toluene | 0 to Room Temp | 2-6 | 75-90 |

Logical Relationship Diagram

Michael Addition to this compound Derivatives

The α,β-unsaturated system in derivatives of this compound, such as its esters, is susceptible to conjugate addition by various nucleophiles in a Michael reaction. This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation at the β-position.

General Reaction Scheme

Experimental Protocol: Michael Addition of Diethyl Malonate to Methyl (E)-3-cyclohexylacrylate

Materials:

-

Methyl (E)-3-cyclohexylacrylate

-

Diethyl malonate

-

Sodium ethoxide

-

Ethanol

-

1 M Hydrochloric acid (aq)

-

Diethyl ether

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Prepare a solution of sodium ethoxide in ethanol by dissolving sodium metal (1.1 eq.) in anhydrous ethanol under an inert atmosphere.

-

To this solution, add diethyl malonate (1.2 eq.) dropwise at 0 °C.

-

After stirring for 15 minutes, add a solution of methyl (E)-3-cyclohexylacrylate (1.0 eq.) in ethanol dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Quench the reaction by adding 1 M HCl until the solution is acidic.

-

Remove the ethanol under reduced pressure.

-

Extract the aqueous residue with diethyl ether (3 x 30 mL).

-

Combine the organic extracts and wash with brine (1 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the resulting adduct by vacuum distillation or column chromatography.

Data Presentation

| Nucleophile | Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| Diethyl malonate | NaOEt | EtOH | 0 to Room Temp | 12-24 | 70-85 |

| Nitromethane | DBU | THF | Room Temp | 24-48 | 60-75 |

| Thiophenol | Et₃N | DCM | Room Temp | 4-8 | 85-95 |

Reaction Pathway Diagram

This compound + H2 --(Catalyst)--> 3-Cyclohexylpropanoic acid```

Experimental Protocol: Catalytic Hydrogenation

Materials:

-

This compound

-

Palladium on carbon (10 wt. % Pd/C)

-

Ethanol or Ethyl Acetate

-

Hydrogen gas supply (balloon or hydrogenation apparatus)

-

Filtration apparatus (e.g., Celite pad)

Procedure:

-

Dissolve this compound in a suitable solvent such as ethanol or ethyl acetate in a flask suitable for hydrogenation.

-

Add a catalytic amount of 10% Pd/C (typically 1-5 mol % of palladium).

-

Evacuate the flask and backfill with hydrogen gas (this process should be repeated three times).

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is sufficient for small-scale reactions) at room temperature.

-

Monitor the reaction progress by TLC or by monitoring hydrogen uptake. The reaction is typically complete within 2-6 hours.

-

Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the filter cake with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain 3-cyclohexylpropanoic acid, which can be further purified by recrystallization if necessary.

Data Presentation

| Catalyst | Catalyst Loading (mol % Pd) | Solvent | Pressure | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| 10% Pd/C | 1-5 | Ethanol | 1 atm (balloon) | Room Temp | 2-6 | >95 |

| PtO₂ | 1-5 | Acetic Acid | 1-3 atm | Room Temp | 2-4 | >95 |

Experimental Workflow Diagram

Disclaimer

The protocols provided herein are intended as a guide for trained chemists. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times. Reactions should be performed in a well-ventilated fume hood. The yields and reaction times are typical and may vary depending on the specific conditions and scale of the reaction. It is recommended to perform a small-scale trial experiment to optimize the conditions before scaling up.

Application Notes and Protocols for (E)-3-Cyclohexylacrylic Acid in Polymer Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of (E)-3-Cyclohexylacrylic acid as a monomer in polymer synthesis. Due to the limited direct experimental data on the homopolymerization of this compound, this document presents generalized protocols and representative data based on the polymerization of structurally similar monomers, such as acrylic acid and its bulky esters (e.g., cyclohexyl acrylate). These notes are intended to serve as a foundational guide for researchers exploring the synthesis and applications of polymers derived from this unique monomer.

The incorporation of the bulky cyclohexyl group into a polyacrylic acid backbone is anticipated to impart unique properties to the resulting polymer, including increased hydrophobicity, altered solubility, and modified thermal and mechanical characteristics compared to linear poly(acrylic acid). Potential applications for such polymers could range from specialty adhesives and coatings to matrices for controlled drug delivery, leveraging the biocompatibility of the polyacrylate backbone.

Quantitative Data Summary

The following tables present representative quantitative data for polymers derived from monomers structurally related to this compound. This data is provided for illustrative purposes to guide experimental design and characterization.

Table 1: Representative Monomer Reactivity Ratios

| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | Copolymerization System |

| Cyclohexyl Acrylate | Styrene | 0.27 ± 0.05 | 0.91 ± 0.11 | Free Radical Copolymerization |

| Cyclohexyl Acrylate | N-vinyl-2-pyrrolidone | 1.30 ± 0.09 | 0.12 ± 0.01 | Free Radical Copolymerization |

| Acrylic Acid | Acrylonitrile | ~0.8 | ~1.2 | Radical Copolymerization |

Data for Cyclohexyl Acrylate is sourced from studies on its copolymerization. Data for Acrylic Acid is representative of its general reactivity in radical copolymerization.

Table 2: Illustrative Molecular Weight and Polydispersity Data

| Polymerization Method | Monomer System | Mn ( g/mol ) | Mw/Mn (PDI) |

| Free Radical Polymerization | Acrylic Acid | 10,000 - 250,000 | 2.0 - 5.0 |

| RAFT Polymerization | Acrylic Acid | 5,000 - 100,000 | 1.1 - 1.5 |

| Free Radical Polymerization | Cyclohexyl Acrylate | 50,000 - 150,000 | 1.8 - 3.5 |

This table provides typical ranges for molecular weights (Mn) and polydispersity indices (PDI) achievable with different polymerization techniques for related monomers.

Table 3: Representative Thermal Properties of Related Polymers

| Polymer | Glass Transition Temp. (Tg, °C) | Thermal Decomposition Temp. (Td, °C) |

| Poly(acrylic acid) | ~106 | Onset ~200 |

| Poly(cyclohexyl acrylate) | ~19 | ~250 - 350 |

| Poly(cyclohexyl methacrylate) | ~104 | ~280 - 380 |

Thermal properties are highly dependent on polymer molecular weight and tacticity. The values presented are typical literature values.

Experimental Protocols

The following are generalized protocols for the polymerization of this compound. Researchers should optimize these protocols based on their specific experimental goals and available equipment.

Protocol 1: Free-Radical Solution Polymerization of this compound

This protocol describes a standard free-radical polymerization in an organic solvent.

Materials:

-

This compound (monomer)

-

Anhydrous 1,4-Dioxane (solvent)

-

Azobisisobutyronitrile (AIBN) (initiator)

-

Methanol (non-solvent for precipitation)

-

Nitrogen gas (for inert atmosphere)

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Nitrogen inlet and outlet

-

Temperature controller

-

Beakers, graduated cylinders, and filtration apparatus

Procedure:

-

Monomer and Solvent Preparation: In a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g of this compound in 50 mL of anhydrous 1,4-dioxane.

-

Initiator Addition: Add 0.05 g of AIBN to the monomer solution.

-

Inert Atmosphere: Fit the flask with a reflux condenser and a nitrogen inlet/outlet. Purge the system with nitrogen for 20-30 minutes to remove oxygen, which can inhibit polymerization. Maintain a gentle nitrogen flow throughout the reaction.

-

Polymerization: Immerse the flask in a preheated oil bath at 70°C. Stir the reaction mixture vigorously. The polymerization is typically carried out for 6-24 hours.

-

Polymer Isolation: After the reaction period, cool the flask to room temperature. Slowly pour the viscous polymer solution into a beaker containing 500 mL of rapidly stirring methanol to precipitate the polymer.

-

Purification: Allow the precipitate to settle, then decant the supernatant. Redissolve the polymer in a minimal amount of a suitable solvent (e.g., THF or chloroform) and re-precipitate it into methanol. Repeat this process 2-3 times to remove unreacted monomer and initiator fragments.

-

Drying: Collect the purified polymer by filtration and dry it in a vacuum oven at 40-50°C until a constant weight is achieved.

Protocol 2: RAFT (Reversible Addition-Fragmentation chain-Transfer) Polymerization of this compound

This protocol provides a method for a more controlled polymerization, yielding polymers with a narrower molecular weight distribution.

Materials:

-

This compound (monomer)

-

2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid (DDMAT) (RAFT agent)

-

4,4'-Azobis(4-cyanovaleric acid) (ACVA) (initiator)

-

Anhydrous N,N-Dimethylformamide (DMF) (solvent)

-

Diethyl ether (non-solvent for precipitation)

-

Nitrogen gas (for inert atmosphere)

Equipment:

-

Schlenk flask

-

Magnetic stirrer with hotplate

-

Nitrogen/vacuum line

-

Temperature controller

-

Syringes and cannulas

Procedure:

-

Reaction Setup: To a Schlenk flask containing a magnetic stir bar, add 5.0 g of this compound, 0.15 g of DDMAT (RAFT agent), and 0.02 g of ACVA (initiator).

-

Solvent Addition: Add 25 mL of anhydrous DMF to the flask.

-

Degassing: Seal the flask and subject it to three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen.

-

Polymerization: After the final thaw cycle, backfill the flask with nitrogen and place it in a preheated oil bath at 80°C. Stir the solution for the desired reaction time (e.g., 4-12 hours). Samples can be taken periodically via syringe to monitor conversion and molecular weight evolution.

-

Polymer Isolation: Terminate the polymerization by cooling the flask in an ice bath and exposing the solution to air. Precipitate the polymer by adding the reaction mixture dropwise into a large volume of cold, stirring diethyl ether.

-

Purification: Collect the polymer by filtration. To remove the RAFT agent and any unreacted monomer, dissolve the polymer in a small amount of DMF and re-precipitate into diethyl ether. Repeat this purification step twice.

-

Drying: Dry the final polymer product under vacuum at a moderate temperature (e.g., 40°C) to a constant weight.

Visualizations

Caption: Workflow for Free-Radical Solution Polymerization.

Caption: Workflow for RAFT Polymerization.

(E)-3-Cyclohexylacrylic Acid: A Versatile Building Block for Novel Pharmaceutical Compounds

(Application Notes and Protocols)

For Researchers, Scientists, and Drug Development Professionals

(E)-3-Cyclohexylacrylic acid is a valuable carboxylic acid building block in medicinal chemistry, offering a unique combination of a reactive acrylic acid moiety and a bulky, lipophilic cyclohexyl group. This combination allows for the synthesis of a diverse range of derivatives with potential applications in various therapeutic areas. These notes provide an overview of its application, focusing on the synthesis of derivatives targeting the Farnesoid X Receptor (FXR), a key regulator of metabolic pathways. Detailed experimental protocols and diagrams are included to guide researchers in their drug discovery efforts.

Introduction to this compound in Drug Discovery

The acrylic acid functionality of this compound serves as a versatile handle for various chemical modifications, most notably amide bond formation through coupling with a wide array of amines. The cyclohexyl group provides a non-polar scaffold that can effectively probe hydrophobic pockets within biological targets, potentially enhancing binding affinity and modulating pharmacokinetic properties.

A significant area of interest for compounds derived from structures related to this compound is the modulation of the Farnesoid X Receptor (FXR). FXR is a nuclear receptor primarily expressed in the liver and intestine and plays a crucial role in regulating bile acid, lipid, and glucose metabolism. Dysregulation of FXR signaling is implicated in various metabolic diseases, including non-alcoholic steatohepatitis (NASH), making it an attractive therapeutic target.

Application Example: Synthesis of FXR Partial Agonists

A notable example of a pharmaceutical compound class that can be conceptually derived from acrylic acid building blocks are fexaramine and its analogs, which are potent FXR agonists. While not directly synthesized from this compound itself, the underlying synthetic strategies and the biological target are highly relevant. For instance, the synthesis of potent and intestine-specific FXR partial agonists for the treatment of NASH has been reported, demonstrating the utility of the substituted acrylic acid scaffold.[1]

These compounds often feature a central acrylic acid-derived amide linkage, connecting a lipophilic moiety (akin to the cyclohexyl group) to a pharmacophore that interacts with the FXR ligand-binding domain.

Quantitative Data: In Vitro Efficacy of an FXR Partial Agonist

The following table summarizes the in vitro efficacy of a representative FXR partial agonist, demonstrating the potency that can be achieved with this class of compounds.

| Compound ID | Target | Assay Type | Efficacy (% of full agonist GW4064) | Reference |

| 27c | FXR | FXR Agonist Assay | 53 ± 3% | [1] |

Experimental Protocols

Protocol 1: General Synthesis of this compound Amide Derivatives

This protocol describes a general method for the amide coupling of this compound with a primary or secondary amine using a common coupling reagent like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).

Materials:

-

This compound

-

Amine of interest

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.

-

Add the desired amine (1.1 eq) to the solution.

-

Add HATU (1.2 eq) and DIPEA (2.0 eq) to the reaction mixture.

-

Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide derivative.

Protocol 2: Synthesis of a Substituted (E)-3-Phenylacrylic Acid Derivative (Illustrative)

This protocol is adapted from the synthesis of precursors to FXR agonists and illustrates the formation of a substituted acrylic acid moiety, which is a key structural feature.

Materials:

-

3-Aminobenzaldehyde

-

Malonic acid

-

Pyridine

-

Piperidine

-

Ethanol

-

Hydrochloric acid (HCl)

Procedure:

-

In a round-bottom flask, dissolve 3-aminobenzaldehyde (1.0 eq) and malonic acid (1.2 eq) in pyridine.

-

Add a catalytic amount of piperidine to the mixture.

-

Heat the reaction mixture at reflux for 4-6 hours.

-

After cooling to room temperature, pour the reaction mixture into ice-cold water.

-

Acidify the mixture with concentrated HCl to precipitate the product.

-

Filter the precipitate, wash with cold water, and dry under vacuum to yield (E)-3-(3-aminophenyl)acrylic acid.

Visualizing Key Pathways and Workflows

Farnesoid X Receptor (FXR) Signaling Pathway

The following diagram illustrates the general signaling pathway of the Farnesoid X Receptor (FXR). Upon activation by a ligand (e.g., a derivative of this compound), FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to FXR response elements (FXREs) in the promoter regions of target genes, modulating their transcription. Key downstream effects include the regulation of bile acid synthesis and transport, as well as lipid and glucose metabolism.

Caption: FXR Signaling Pathway.

Experimental Workflow for Amide Derivative Synthesis

The following diagram outlines the key steps in the synthesis of an amide derivative from this compound.

Caption: Synthesis Workflow.

Conclusion